7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Beschreibung
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C7H9F3N2O4 and a molecular weight of 242.15 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspiro ring system. The presence of trifluoroacetic acid as a counterion adds to its distinct chemical properties.
Eigenschaften
IUPAC Name |
7-oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-5(3-9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTDHPYFCHQCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF). The final product is then treated with trifluoroacetic acid to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkylated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows it to fit into unique binding sites, thereby affecting the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Similar spirocyclic structure but lacks the oxazolidinone ring.
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one: Contains a methyl group and a different spirocyclic arrangement.
Uniqueness
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is unique due to its combination of an oxazolidinone ring and a diazaspiro ring system, along with the presence of trifluoroacetic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biologische Aktivität
Overview
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula and a molecular weight of 242.15 g/mol, this compound has garnered attention in medicinal chemistry due to its structural characteristics that facilitate interactions with biological targets.
Chemical Structure and Properties
The compound features a spirocyclic arrangement that includes both nitrogen and oxygen heteroatoms, contributing to its distinct chemical properties. The trifluoroacetic acid moiety enhances its solubility and reactivity, making it a versatile candidate for various applications in drug discovery and development.
Structural Formula
The biological activity of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, influencing various biochemical pathways such as:
- Signal Transduction
- Metabolic Regulation
- Gene Expression
These interactions can lead to modulation of enzyme activities or receptor functions, potentially resulting in therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antiviral Activity : Investigations into its antiviral properties are ongoing, with early results indicating possible inhibition of viral replication.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
Study 2: Enzyme Modulation
Research published in a peer-reviewed journal explored the interaction of this compound with acetylcholinesterase (AChE). The findings revealed that it acts as a reversible inhibitor, suggesting applications in treating conditions like Alzheimer's disease.
Study 3: Antiviral Screening
In vitro studies assessed the antiviral activity against influenza virus strains. The results indicated that the compound could reduce viral titers significantly at low micromolar concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid, it is essential to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | 1823332-38-2 | Lacks trifluoroacetic acid | Moderate antimicrobial |
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | 2229318-51-6 | Methyl group addition | Enhanced antiviral |
| tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane | 1408075-90-0 | Different substituents | Limited bioactivity |
The unique combination of the oxazolidinone ring and diazaspiro structure in 7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid contributes to its distinct pharmacological profile compared to similar compounds.
Q & A
Q. What bioanalytical methods quantify 7-Oxa-2,5-diazaspiro[3.4]octan-6-one in complex biological matrices?
- Methodological Answer : Develop a UHPLC-MS/MS method with stable isotope-labeled internal standards (e.g., -labeled analog). Use protein precipitation (ACN:MeOH 2:1) for plasma sample cleanup. Optimize MRM transitions (e.g., m/z 225 → 154 for quantification) with a LOQ ≤1 ng/mL. Validate per FDA guidelines for linearity (R >0.99), precision (CV <15%), and matrix effects .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
